A Comprehensive Technical Guide to the Physicochemical Properties of Triphenylethylene
A Comprehensive Technical Guide to the Physicochemical Properties of Triphenylethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylethylene (TPE) is an aromatic hydrocarbon that forms the structural backbone of a clinically significant class of nonsteroidal compounds known as Selective Estrogen Receptor Modulators (SERMs).[1][2] Its derivatives, most notably tamoxifen, raloxifene, and clomifene, are widely utilized in the treatment and prevention of estrogen receptor-positive breast cancer, osteoporosis, and infertility.[2] The therapeutic efficacy of these agents is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion (ADME), and their specific interactions with the estrogen receptor (ER). This guide provides an in-depth overview of the core physicochemical properties of triphenylethylene, details the experimental methodologies for their determination, and illustrates its role in relevant biological pathways.
Core Physicochemical Properties
The fundamental physicochemical characteristics of triphenylethylene are crucial for understanding its behavior both in chemical syntheses and biological systems. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1,1',1''-(Ethene-1,1,2-triyl)tribenzene | [3] |
| CAS Number | 58-72-0 | [3] |
| Molecular Formula | C₂₀H₁₆ | [2][3] |
| Molecular Weight | 256.34 g/mol | [2][3][4] |
| Appearance | White to slightly beige crystalline solid/powder | [3] |
| Melting Point | 65 - 72.5 °C | [3][4][5] |
| Boiling Point | 219-221 °C at 14 mmHg200-220 °C at 10 mmHg | [6][7][5] |
| Density | 1.163 g/cm³1.0373 g/cm³ | [3][5][6] |
| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO, ethanol, and acetone. | [8][9] |
| logP (Octanol/Water) | 6.1 (Computed) | [2] |
| pKa | Not applicable (non-ionizable hydrocarbon) |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed methodologies for key experimental procedures related to triphenylethylene and its derivatives.
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity.
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Apparatus : Digital melting point apparatus (e.g., Vernier Melt Station) or traditional oil bath method.
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Procedure :
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A small, dry sample of the crystalline triphenylethylene is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).
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The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A narrow melting range (e.g., < 2 °C) is indicative of a high-purity compound.
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Determination of Boiling Point
For liquid derivatives or for TPE under vacuum, simple distillation is a standard method to determine the boiling point.
-
Apparatus : Simple distillation setup including a round-bottom flask, heating mantle, distillation head, condenser, receiving flask, and thermometer.
-
Procedure :
-
The liquid sample is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The liquid is heated to a steady boil.
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The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and liquid is consistently collecting in the receiving flask. This stable temperature is the boiling point. For vacuum distillation, the pressure must be recorded alongside the temperature.[10]
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Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity. The shake-flask method is the gold standard, though chromatographic methods are also common.
-
Method : Shake-Flask Method (OECD Guideline 107).
-
Procedure :
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A solution of triphenylethylene is prepared in n-octanol that has been pre-saturated with water.
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An equal volume of water pre-saturated with n-octanol is added to a flask containing the n-octanol solution.
-
The biphasic mixture is agitated (shaken) at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically for several hours).[11]
-
The mixture is allowed to stand until the two phases have completely separated.
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The concentration of triphenylethylene in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
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Synthesis of Triphenylethylene Derivatives
The McMurry reaction is a common and effective method for synthesizing the triphenylethylene scaffold.
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Reaction : Reductive coupling of two ketone molecules using a titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent like a zinc-copper couple.
-
General Procedure :
-
In an inert atmosphere (e.g., under argon), a suspension of the titanium reagent (e.g., TiCl₄ and Zinc powder) is prepared in a dry, aprotic solvent like tetrahydrofuran (THF). The mixture is heated to reflux to generate the active low-valent titanium species.
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A solution of the starting benzophenone or a mixture of two different ketones (for cross-coupling) in dry THF is added dropwise to the cooled titanium suspension.
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The reaction mixture is heated at reflux for several hours to drive the coupling reaction.
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Upon completion, the reaction is cooled and quenched, typically with an aqueous solution of potassium carbonate or ammonium chloride.
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The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
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The crude product is purified using column chromatography on silica gel to yield the pure triphenylethylene derivative.
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Biological Activity and Signaling Pathways
Triphenylethylene itself possesses weak estrogenic activity.[3] However, its derivatives function as SERMs, exhibiting tissue-selective agonist or antagonist activity at estrogen receptors (ERα and ERβ). This modulation is central to their therapeutic effects. They primarily function through the estrogen receptor signaling pathway, which has two main branches: genomic and non-genomic.
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Genomic Signaling: This is the classical pathway where the TPE derivative-ER complex translocates to the nucleus.
-
ERE-Dependent: The complex binds directly to Estrogen Response Elements (EREs) on DNA, recruiting co-activator or co-repressor proteins to regulate the transcription of target genes.
-
ERE-Independent: The complex does not bind DNA directly but interacts with other transcription factors (e.g., AP-1, Sp1) to modulate gene expression.
-
-
Non-Genomic Signaling: This rapid signaling occurs outside the nucleus. TPE derivatives can bind to membrane-associated ERs, leading to the activation of intracellular kinase cascades, such as the PI3K/AKT and MAPK (Ras-Raf-MEK-ERK) pathways. These pathways can, in turn, influence cell proliferation, survival, and can also cross-talk with the genomic pathway.[11]
References
- 1. Triphenylethylene - Wikipedia [en.wikipedia.org]
- 2. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [app.jove.com]
- 3. Triphenylethylene 99 58-72-0 [sigmaaldrich.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triphenylethylene | C20H16 | CID 6025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. acdlabs.com [acdlabs.com]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
